trans-4-tert-Butylcyclohexylmethyl acetate
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Overview
Description
Trans-4-tert-Butylcyclohexylmethyl acetate, also known as TBCM-Ac, is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. TBCM-Ac is a highly stable compound that is resistant to oxidation and can withstand high temperatures.
Mechanism Of Action
The mechanism of action of trans-4-tert-Butylcyclohexylmethyl acetate is not fully understood. However, it is believed that trans-4-tert-Butylcyclohexylmethyl acetate works by inhibiting the activity of enzymes that are involved in the inflammatory response. trans-4-tert-Butylcyclohexylmethyl acetate has also been shown to modulate the expression of genes that are involved in the immune response.
Biochemical And Physiological Effects
Trans-4-tert-Butylcyclohexylmethyl acetate has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative damage. trans-4-tert-Butylcyclohexylmethyl acetate has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, trans-4-tert-Butylcyclohexylmethyl acetate has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
Trans-4-tert-Butylcyclohexylmethyl acetate is a highly stable compound that is resistant to oxidation and can withstand high temperatures. This makes it an ideal compound for use in lab experiments where stability and consistency are important. However, trans-4-tert-Butylcyclohexylmethyl acetate is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are several future directions for research on trans-4-tert-Butylcyclohexylmethyl acetate. One area of research is the development of trans-4-tert-Butylcyclohexylmethyl acetate as a natural preservative in food and cosmetic products. Another area of research is the use of trans-4-tert-Butylcyclohexylmethyl acetate in the treatment of inflammatory diseases such as arthritis. Additionally, there is potential for trans-4-tert-Butylcyclohexylmethyl acetate to be used in the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of trans-4-tert-Butylcyclohexylmethyl acetate and its potential applications in various fields.
Synthesis Methods
Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization. The purity of the final product is determined through gas chromatography and mass spectrometry.
Scientific Research Applications
Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry. However, recent research has shown that trans-4-tert-Butylcyclohexylmethyl acetate has potential applications in other fields such as medicine and agriculture. trans-4-tert-Butylcyclohexylmethyl acetate has been found to have antimicrobial properties and can be used as a natural preservative in food and cosmetic products. It has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
19461-35-9 |
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Product Name |
trans-4-tert-Butylcyclohexylmethyl acetate |
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
InChI Key |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Canonical SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Other CAS RN |
19461-35-9 85204-31-5 19461-34-8 |
Origin of Product |
United States |
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